1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine
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Overview
Description
1-(Bicyclo[221]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is a complex organic compound characterized by its unique bicyclic and naphthyl structures
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine typically involves multi-step organic reactions. One common route involves the reaction of bicyclo[2.2.1]hept-5-en-2-ylmethylamine with naphthalen-1-ylmethyl chloride in the presence of a base such as sodium hydride. The reaction is carried out under an inert atmosphere, typically at room temperature, to yield the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the production process. Additionally, purification techniques such as column chromatography and recrystallization are employed to obtain high-purity products.
Chemical Reactions Analysis
Types of Reactions
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using hydrogen gas in the presence of a palladium catalyst.
Substitution: Nucleophilic substitution reactions can occur at the piperazine nitrogen atoms using alkyl halides.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with palladium on carbon as a catalyst.
Substitution: Alkyl halides in the presence of a base such as sodium hydride.
Major Products Formed
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of the corresponding amines.
Substitution: Formation of N-alkylated piperazine derivatives.
Scientific Research Applications
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.
Industry: Utilized in the development of advanced materials with unique properties.
Mechanism of Action
The mechanism of action of 1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.
Comparison with Similar Compounds
Similar Compounds
- 1-(Bicyclo[2.2.1]hept-5-en-2-yl)-N-(2-fluorobenzyl)methanamine
- 5-Norbornene-2-carboxaldehyde
- Bicyclo[2.2.1]hept-5-ene-2-carboxaldehyde
Uniqueness
1-(Bicyclo[2.2.1]hept-5-en-2-ylmethyl)-4-(naphthalen-1-ylmethyl)piperazine is unique due to its combination of bicyclic and naphthyl structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
Molecular Formula |
C23H28N2 |
---|---|
Molecular Weight |
332.5 g/mol |
IUPAC Name |
1-(2-bicyclo[2.2.1]hept-5-enylmethyl)-4-(naphthalen-1-ylmethyl)piperazine |
InChI |
InChI=1S/C23H28N2/c1-2-7-23-19(4-1)5-3-6-21(23)16-24-10-12-25(13-11-24)17-22-15-18-8-9-20(22)14-18/h1-9,18,20,22H,10-17H2 |
InChI Key |
NWDHOEOULGWUOX-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC2CC3CC2C=C3)CC4=CC=CC5=CC=CC=C54 |
Origin of Product |
United States |
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